molecular formula C26H32O6 B14721012 ethyl 2-[4-[(Z)-4-[4-(2-ethoxy-2-oxoethoxy)phenyl]hex-3-en-3-yl]phenoxy]acetate CAS No. 6325-57-1

ethyl 2-[4-[(Z)-4-[4-(2-ethoxy-2-oxoethoxy)phenyl]hex-3-en-3-yl]phenoxy]acetate

Cat. No.: B14721012
CAS No.: 6325-57-1
M. Wt: 440.5 g/mol
InChI Key: HPGJCKHTPLFVEI-VHXPQNKSSA-N
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Description

Ethyl 2-[4-[(Z)-4-[4-(2-ethoxy-2-oxoethoxy)phenyl]hex-3-en-3-yl]phenoxy]acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents. This particular compound is characterized by its complex structure, which includes multiple functional groups such as esters and phenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-[(Z)-4-[4-(2-ethoxy-2-oxoethoxy)phenyl]hex-3-en-3-yl]phenoxy]acetate can be achieved through a multi-step reaction process. One common method involves the reaction of methyl (E)-3-(4-hydroxyphenyl)acrylate with ethyl 2-bromoacetate in the presence of potassium carbonate and dimethylformamide at 80°C for 2 hours . The reaction mixture is then poured into ice water to precipitate the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-[(Z)-4-[4-(2-ethoxy-2-oxoethoxy)phenyl]hex-3-en-3-yl]phenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Ethyl 2-[4-[(Z)-4-[4-(2-ethoxy-2-oxoethoxy)phenyl]hex-3-en-3-yl]phenoxy]acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-[4-[(Z)-4-[4-(2-ethoxy-2-oxoethoxy)phenyl]hex-3-en-3-yl]phenoxy]acetate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active compounds that interact with enzymes and receptors in biological systems. The phenyl rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[4-[(Z)-4-[4-(2-ethoxy-2-oxoethoxy)phenyl]hex-3-en-3-yl]phenoxy]acetate is unique due to its specific structural arrangement, which includes multiple functional groups that contribute to its diverse chemical reactivity and potential biological activities. The presence of both ester and phenyl groups allows for a wide range of chemical modifications and applications in various fields.

Properties

CAS No.

6325-57-1

Molecular Formula

C26H32O6

Molecular Weight

440.5 g/mol

IUPAC Name

ethyl 2-[4-[(Z)-4-[4-(2-ethoxy-2-oxoethoxy)phenyl]hex-3-en-3-yl]phenoxy]acetate

InChI

InChI=1S/C26H32O6/c1-5-23(19-9-13-21(14-10-19)31-17-25(27)29-7-3)24(6-2)20-11-15-22(16-12-20)32-18-26(28)30-8-4/h9-16H,5-8,17-18H2,1-4H3/b24-23-

InChI Key

HPGJCKHTPLFVEI-VHXPQNKSSA-N

Isomeric SMILES

CC/C(=C(\CC)/C1=CC=C(C=C1)OCC(=O)OCC)/C2=CC=C(C=C2)OCC(=O)OCC

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)OCC(=O)OCC)C2=CC=C(C=C2)OCC(=O)OCC

Origin of Product

United States

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